2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with N-methyl-1-propanamine to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring and the amide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7(11)10(15)14(3)8(2)9-6-12-4-5-13-9/h4-8H,11H2,1-3H3/t7?,8-/m0/s1 |
InChI Key |
DBOQSQORACTPCZ-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)N(C)C(=O)C(C)N |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C(=O)C(C)N |
Origin of Product |
United States |
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